![molecular formula C16H17N3O5 B2754665 4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1396802-37-1](/img/structure/B2754665.png)

4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

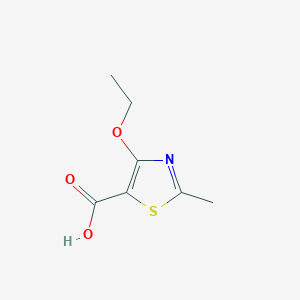

The compound “4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole group, an azetidine group, and a piperazin-2-one group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the benzo[d][1,3]dioxole group is a colorless liquid .Applications De Recherche Scientifique

Total Synthesis of Aporphine Alkaloids

The compound’s benzo[d][1,3]dioxole structure serves as a key feature in the total synthesis of aporphine alkaloids. Lv et al. established a groundbreaking synthetic route for (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine. The strategy involved Pd-catalyzed arylation to construct the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution. This work unified synthetic routes for benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .

Antitumor Properties

Some derivatives of this compound exhibit potent antitumor activity. For instance, compound C27 demonstrated remarkable growth inhibition against HeLa and A549 cell lines, with IC50 values below 5 μM. These findings highlight its potential as an antitumor agent .

Antiproliferative Activity

Novel 1-benzo[1,3]dioxol-5-yl-indoles, incorporating various fused heteroaryl moieties at the 3-position, were synthesized. These compounds were evaluated for antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. Their potential as anticancer agents warrants further investigation .

Heavy Metal Ion Detection

The compound was used for detecting the carcinogenic heavy metal ion lead (Pb^2+). By depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), a sensitive and selective Pb^2+ sensor was developed. This electrochemical approach holds promise for environmental monitoring and health applications .

Pyrazole Derivatives Synthesis

Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by reacting chalcones with phenyl hydrazine. These derivatives have potential applications in medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-14-8-18(4-3-17-14)16(22)11-6-19(7-11)15(21)10-1-2-12-13(5-10)24-9-23-12/h1-2,5,11H,3-4,6-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWRPYSPUBJZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)

![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)

![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)

![N1-(3-methoxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2754594.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)

![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)